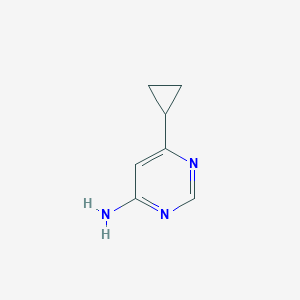

6-Cyclopropylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLQVUEUHPYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663996 | |

| Record name | 6-Cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7043-08-5 | |

| Record name | 6-Cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-cyclopropylpyrimidin-4-amine: Structure, Properties, and Therapeutic Potential

Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold, owing to its prevalence in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs. When functionalized with unique substituents, such as the conformationally rigid cyclopropyl group, the therapeutic potential of the pyrimidine core can be significantly enhanced. This guide provides a comprehensive technical overview of 6-cyclopropylpyrimidin-4-amine, a molecule that elegantly combines these features and stands as a compound of considerable interest for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, physicochemical properties, synthetic pathways, and its emerging role in the development of next-generation targeted therapies.

I. Molecular Architecture and Physicochemical Profile

The unique chemical identity of this compound arises from the synergistic interplay of its constituent pyrimidine and cyclopropyl moieties. The pyrimidine core, an aromatic heterocycle, provides a scaffold that is readily amenable to chemical modification, while the cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character that can significantly influence binding affinity and selectivity for biological targets.[1]

Chemical Structure

The systematic IUPAC name for this compound is this compound. Its molecular structure consists of a pyrimidine ring substituted with a cyclopropyl group at the 6-position and an amine group at the 4-position.

Molecular Formula: C₇H₉N₃

Canonical SMILES: C1CC1C2=CC(=NC=N2)N

InChI Key: HYXLQVUEUHPYGV-UHFFFAOYSA-N

Physicochemical Properties

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Molecular Weight | 135.17 g/mol | Adherence to Lipinski's rule of five, favoring oral bioavailability. |

| XlogP (Predicted) | 0.4 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability.[1] |

| Hydrogen Bond Donors | 1 (from the amine group) | Facilitates interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens) | Crucial for molecular recognition and binding affinity. |

| Topological Polar Surface Area (TPSA) | 64.8 Ų | Suggests good potential for oral absorption and cell permeability. |

II. Synthesis and Manufacturing

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method in heterocyclic chemistry. The causality behind this experimental choice lies in the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound, starting from the commercially available 4,6-dichloropyrimidine. Each step is designed to be self-validating, with clear endpoints and purification strategies.

Step 1: Monosubstitution with Cyclopropyl Grignard Reagent

The differential reactivity of the two chlorine atoms on 4,6-dichloropyrimidine allows for a selective monosubstitution. The C4 position is generally more activated towards nucleophilic attack than the C6 position.

-

Reactants: 4,6-Dichloropyrimidine, Cyclopropylmagnesium bromide (Grignard reagent)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve 4,6-dichloropyrimidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the Grignard reagent and prevent undesired side reactions.

-

Slowly add one equivalent of cyclopropylmagnesium bromide dropwise to the cooled solution. The slow addition helps to maintain the low temperature and ensure selective monosubstitution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-cyclopropylpyrimidine.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Amination of 4-chloro-6-cyclopropylpyrimidine

The remaining chlorine atom is then displaced by an amino group through a second SNAr reaction.

-

Reactants: 4-Chloro-6-cyclopropylpyrimidine, Ammonia (in a suitable form, e.g., a solution in methanol or aqueous ammonia)

-

Solvent: A polar protic solvent such as ethanol or isopropanol is often used to facilitate the reaction.

-

Procedure:

-

Dissolve 4-chloro-6-cyclopropylpyrimidine in the chosen solvent in a sealed pressure vessel. The use of a sealed vessel is necessary when working with volatile reagents like ammonia.

-

Add an excess of the ammonia solution. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Heat the mixture to a temperature between 80-120 °C for several hours. The elevated temperature is required to drive the reaction to completion.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

-

Purification: The final product is purified by recrystallization or column chromatography to achieve high purity.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

III. Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data, based on the principles of spectroscopy and analysis of similar structures, are as follows:

| Technique | Expected Observations |

| ¹H NMR | - Pyrimidine Protons: Two distinct signals in the aromatic region, one for the proton at the 5-position and another for the proton at the 2-position. - Amine Protons: A broad singlet corresponding to the NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration. - Cyclopropyl Protons: A complex multiplet in the aliphatic region due to the non-equivalent methylene protons and the methine proton of the cyclopropyl ring. |

| ¹³C NMR | - Pyrimidine Carbons: Signals corresponding to the carbon atoms of the pyrimidine ring. - Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group. |

| IR Spectroscopy | - N-H Stretching: Two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine. - C-H Stretching: Bands corresponding to the aromatic C-H of the pyrimidine ring and the aliphatic C-H of the cyclopropyl group. - C=N and C=C Stretching: Absorptions in the fingerprint region characteristic of the pyrimidine ring. - N-H Bending: A band around 1600-1650 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 135.08). |

IV. Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The rationale for its use stems from the ability of the pyrimidine core to mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The cyclopropyl group can then be exploited to achieve selectivity for a specific kinase by probing unique pockets within the active site.

Kinase Inhibition: A Promising Avenue

Numerous studies have demonstrated the potential of N-cyclopropyl-pyrimidin-amine derivatives as potent inhibitors of various kinases involved in disease pathogenesis. For instance, analogues of this scaffold have been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways, and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1]

Logical Relationship of Kinase Inhibition:

Caption: Mechanism of action for kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The amine group at the 4-position serves as a crucial handle for synthetic modification, allowing for the facile introduction of a wide array of substituents. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For example, the amine can be acylated, alkylated, or used in coupling reactions to generate a library of analogues for biological screening.

V. Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment based on its functional groups and related compounds is essential.

-

Potential Hazards: Based on the amine functionality and the aromatic heterocyclic core, the compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust or aerosols.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

-

VI. Conclusion and Future Perspectives

This compound represents a strategically important molecule in the field of medicinal chemistry. Its unique structural features, combining the versatility of the pyrimidine scaffold with the conformational constraint of the cyclopropyl group, make it an attractive starting point for the development of novel, highly selective therapeutic agents. The synthetic accessibility of this compound further enhances its utility for the generation of diverse chemical libraries. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound, with the aim of identifying potent and selective inhibitors of key biological targets implicated in a range of diseases, from cancer to inflammatory disorders. The continued exploration of this privileged scaffold holds significant promise for the future of targeted medicine.

References

Sources

Introduction: The Strategic Importance of 6-Cyclopropylpyrimidin-4-amine in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyrimidin-4-amine

In the landscape of medicinal chemistry, the selection of core scaffolds is a critical determinant of a program's success. This compound has emerged as a privileged scaffold, valued for its unique combination of structural and electronic features that are highly conducive to drug development. This guide provides an in-depth analysis of its core physicochemical properties, offering researchers and drug development professionals the foundational knowledge required to strategically leverage this versatile building block.

The molecule's value is derived from its three key components:

-

The Pyrimidine Ring: A nitrogen-containing heterocycle that is a common feature in numerous approved drugs. It serves as an excellent bioisostere for other aromatic systems and provides multiple points for hydrogen bonding, which is crucial for target engagement.

-

The 4-Amine Group: This primary amine is a key synthetic handle, allowing for facile derivatization to explore structure-activity relationships (SAR).[1] Its basicity is a critical factor influencing solubility and pharmacokinetic profiles.

-

The 6-Cyclopropyl Group: This small, strained ring introduces a three-dimensional character to an otherwise planar aromatic system.[1] This conformational rigidity can enhance binding affinity and selectivity for biological targets while often improving metabolic stability compared to larger alkyl groups.[2]

This document will dissect the essential physicochemical parameters of this compound, detailing not just their values but also the causality behind the experimental methods used for their determination.

Core Physicochemical Profile

A comprehensive understanding of a compound's properties is the bedrock of rational drug design. The following table summarizes the key physicochemical data for this compound, providing a high-level overview for quick reference.

| Property | Value | Significance in Drug Development |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₉N₃[3] | Defines the elemental composition and exact mass. |

| Molecular Weight | 135.17 g/mol | Influences diffusion, bioavailability (Lipinski's Rule of Five). |

| Melting Point | Not Experimentally Determined (Predicted: Solid) | Indicator of purity, lattice energy, and stability. |

| Aqueous Solubility | pH-dependent | Affects formulation, bioavailability, and assay performance. |

| pKa (Predicted) | ~4.5 (for the protonated amine) | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| XlogP (Predicted) | 0.4[3] | Measures lipophilicity, a key determinant of ADME properties. |

| Hydrogen Bond Donors | 1 (Amine group) | Influences target binding and solubility. |

| Hydrogen Bond Acceptors | 3 (Ring Nitrogens) | Influences target binding and solubility. |

| Polar Surface Area (PSA) | 64.6 Ų | Correlates with membrane permeability. |

Melting Point: A Measure of Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice.[4] Therefore, melting point determination is a fundamental, cost-effective technique for assessing the purity of a synthesized compound.[4][5]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by major pharmacopeias.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is finely crushed. The open end of a glass capillary tube is pressed into the powder to collect a sample. The tube is then tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample tightly into the sealed end, aiming for a column height of 1-2 mm.[6]

-

Apparatus Setup: The filled capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.

-

Initial Rapid Determination: The heating rate is set high to quickly determine an approximate melting range. This saves time and establishes the boundaries for a more precise measurement.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[6]

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical property that influences a compound's absorption and distribution. For a drug to be effective, especially when orally administered, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The basic amine in this compound makes its solubility highly dependent on pH. In acidic environments, the amine will be protonated, forming a more polar and thus more water-soluble ammonium salt.[7]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method (OECD Guideline 105) is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.

Methodology:

-

System Preparation: A surplus amount of solid this compound is added to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 to simulate physiological conditions).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled water bath (typically 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: The experiment is repeated at different pH values to build a pH-solubility profile.

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

pKa: The Master of Ionization

The acid dissociation constant (pKa) quantifies the acidity or basicity of a functional group. For this compound, the relevant pKa is that of its conjugate acid, where the 4-amine group is protonated. This value dictates the ratio of the neutral to the protonated (charged) form of the molecule at any given pH, as described by the Henderson-Hasselbalch equation. This ratio profoundly impacts solubility, lipophilicity (logD), and the ability to interact with biological targets. Understanding the pKa is essential for predicting a compound's behavior in different physiological compartments.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is incrementally added.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a solvent, often a co-solvent system like methanol/water to ensure solubility of both the neutral and ionized forms.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Acidification: The solution is first acidified with a strong acid (e.g., HCl) to ensure the amine is fully protonated.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[8]

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP: Quantifying Lipophilicity

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. Expressed in its logarithmic form (logP), it is the primary measure of a molecule's lipophilicity or "greasiness." Lipophilicity is a critical factor in ADME processes; it must be balanced to allow for both dissolution in aqueous biological fluids and permeation across lipidic cell membranes.

Experimental Protocol: logP Estimation by RP-HPLC

While the shake-flask method is the definitive way to measure logP, it is labor-intensive. For screening purposes, logP is often estimated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[9][10][11]

Methodology:

-

Calibration: A set of standard compounds with known logP values is injected into the HPLC system. The system uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a methanol-water gradient).[11][12]

-

Retention Time Measurement: The retention time (t_R) for each standard is recorded. The retention factor (k) is calculated for each.

-

Standard Curve Generation: A calibration curve is created by plotting the known logP values of the standards against their corresponding retention times or log k values. A linear relationship is typically observed.[12]

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

logP Estimation: The retention time of the test compound is used to interpolate its logP value from the calibration curve.

Caption: Workflow for logP Estimation by RP-HPLC.

Spectroscopic and Structural Characterization

Confirming the identity and structure of this compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): This technique provides the exact molecular weight and fragmentation pattern. Using electrospray ionization in positive mode (ESI+), the compound is expected to show a prominent ion at a mass-to-charge ratio (m/z) corresponding to the protonated molecule, [M+H]⁺, at approximately 136.09.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide distinct signals for the protons on the pyrimidine ring, the cyclopropyl group (a complex multiplet in the upfield region), and the amine group. ¹³C NMR would similarly show unique signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this molecule, characteristic absorption bands would be expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1250-1335 cm⁻¹), and C=C/C=N stretching from the pyrimidine ring (1500-1650 cm⁻¹).[13][14]

Conclusion: A Profile Optimized for Drug Discovery

The physicochemical properties of this compound make it an exceptionally valuable starting point for drug discovery campaigns. Its profile aligns well with the principles of oral bioavailability, as summarized by Lipinski's Rule of Five:

-

Molecular Weight < 500 Da (135.17)

-

logP < 5 (Predicted: 0.4)

-

Hydrogen Bond Donors < 5 (1)

-

Hydrogen Bond Acceptors < 10 (3)

The low molecular weight and balanced lipophilicity (low XlogP) suggest a favorable profile for good solubility and permeability. The basic amine provides a handle for pH-dependent solubility, which can be exploited in formulation, while also serving as a versatile point for synthetic elaboration to build libraries and optimize activity against a wide range of biological targets. This comprehensive guide provides the essential data and experimental context for scientists to confidently and effectively utilize this powerful chemical scaffold.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. ResearchGate.

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.

- assessment of reverse - phase. ECETOC.

- Amine Unknowns. University of Colorado Boulder.

- Melting Point Determination. Stanford Research Systems.

- Melting point determination. University of Calgary.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Central Arkansas.

- N-cyclopropyl-6-methoxypyrimidin-4-amine. Benchchem.

- Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications.

- Measuring the Melting Point. Westlab Canada.

- experiment (1) determination of melting points. SlideShare.

- (PDF) True Melting Point Determination. ResearchGate.

- IR: amines. University of Calgary.

- Solubility of Organic Compounds. University of Toronto.

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing.

- This compound (C7H9N3). PubChemLite.

- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications.

- Development of Methods for the Determination of pKa Values. PMC - NIH.

- Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- Infrared Spectroscopy. College of Saint Benedict & Saint John's University.

- IR Absorption Table. Michigan State University.

Sources

- 1. N-cyclopropyl-6-methoxypyrimidin-4-amine | Benchchem [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. PubChemLite - this compound (C7H9N3) [pubchemlite.lcsb.uni.lu]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecetoc.org [ecetoc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Technical Guide to 6-cyclopropylpyrimidin-4-amine: A Privileged Scaffold in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 6-cyclopropylpyrimidin-4-amine, a heterocyclic amine that has garnered significant attention in the field of drug discovery and development. We will delve into its chemical identity, synthetic routes, and the critical role of its derivatives as potent modulators of various biological targets. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Compound Identification

The foundational structure for a promising class of bioactive molecules is This compound .

| Property | Value | Source |

| Molecular Weight | 135.17 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 135.07965 Da | PubChemLite[1] |

| SMILES | C1CC1C2=CC(=NC=N2)N | PubChemLite[1] |

| InChI | InChI=1S/C7H9N3/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H2,8,9,10) | PubChemLite[1] |

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry due to its presence in a vast array of biologically active compounds and its capacity to interact with diverse biological targets.[2] The incorporation of a cyclopropyl group introduces conformational rigidity and a unique three-dimensional aspect to the molecule. This feature can significantly enhance binding affinity and selectivity for specific biological targets.[3]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives often relies on the functionalization of a pre-formed pyrimidine ring. A common and effective approach is through nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine precursors.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a 6-Aryl-N-cyclopropylpyrimidin-4-amine Derivative via Suzuki Coupling and SNAr

This protocol is a representative example for the synthesis of derivatives of the core scaffold.

-

Suzuki Cross-Coupling:

-

To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., a mixture of toluene and water), add cyclopropylboronic acid.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield 4-chloro-6-cyclopropylpyrimidine.

-

-

Nucleophilic Aromatic Substitution (Amination):

-

Dissolve the 4-chloro-6-cyclopropylpyrimidine intermediate in a suitable solvent (e.g., n-butanol or dioxane).

-

Add the desired amine (for the parent compound, a source of ammonia would be used; for derivatives, a primary or secondary amine is added).

-

The reaction may proceed at elevated temperatures, sometimes in a sealed vessel, to drive the substitution.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture, and isolate the product by precipitation or extraction.

-

Purify the final compound by recrystallization or column chromatography.

-

The Cyclopropyl Moiety: A Key to Enhanced Bioactivity

The cyclopropyl group is not merely a passive substituent; it imparts several advantageous properties to drug candidates:

-

Increased Potency: The rigid structure of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with the target protein.

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to alkyl chains.

-

Reduced Off-Target Effects: The defined three-dimensional shape of the cyclopropyl group can improve selectivity for the intended biological target, thereby reducing the likelihood of off-target interactions.

-

Improved Physicochemical Properties: The cyclopropyl group can influence properties such as solubility and lipophilicity, which are critical for a drug's pharmacokinetic profile.

Applications in Drug Discovery and Development

Derivatives of the this compound scaffold have shown significant promise in various therapeutic areas, primarily due to their ability to act as kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The N-cyclopropyl-pyrimidin-amine core has been identified as a promising scaffold for the development of potent and selective kinase inhibitors.[3]

Caption: Mechanism of action for this compound derivatives as kinase inhibitors.

Notable Kinase Targets:

-

p38α MAP Kinase: Derivatives of this scaffold have been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[3]

-

Cyclin-Dependent Kinases (CDKs): By modifying the core structure, researchers have generated compounds with significant inhibitory activity against CDK2, a critical regulator of the cell cycle.[3]

Other Therapeutic Targets

The versatility of the this compound scaffold extends beyond kinase inhibition:

-

Dihydrofolate Reductase (DHFR) Inhibition: Analogues have been studied as potential inhibitors of dihydrofolate reductase, an essential enzyme for nucleic acid synthesis and a well-established target for both antibacterial and anticancer drugs.[3]

-

Cyclooxygenase (COX-2) Inhibition: Pyrimidine derivatives have been explored as selective COX-2 inhibitors, which are sought after for their anti-inflammatory properties with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5]

Conclusion

This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its unique combination of a privileged pyrimidine core and a bio-enhancing cyclopropyl group provides a robust platform for the design of novel therapeutics. The demonstrated success of its derivatives as potent inhibitors of key biological targets, particularly kinases, underscores its significance for researchers and scientists in the ongoing quest for new and effective medicines. Further exploration of this chemical space is likely to yield a new generation of drug candidates with improved efficacy and safety profiles.

References

-

PubChemLite. This compound (C7H9N3). [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. [Link]

-

PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. PubChemLite - this compound (C7H9N3) [pubchemlite.lcsb.uni.lu]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-cyclopropyl-6-methoxypyrimidin-4-amine | Benchchem [benchchem.com]

- 4. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-cyclopropylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 6-cyclopropylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The presence of the cyclopropyl moiety introduces conformational rigidity and a unique three-dimensional profile, making it a valuable scaffold in the design of novel therapeutic agents. This document outlines a robust synthetic strategy, detailed experimental protocols, and a thorough characterization workflow, grounded in established chemical principles and supported by scientific literature.

Introduction: The Significance of the this compound Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The introduction of a cyclopropyl group at the 6-position of the pyrimidine ring can significantly influence a molecule's pharmacological properties. This small, strained ring system can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. The 4-amino group serves as a crucial handle for further synthetic elaboration, allowing for the construction of diverse chemical libraries for drug discovery programs.

Synthetic Strategy: A Chemoselective Approach

The most logical and efficient synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a di-substituted pyrimidine precursor, typically a dihalopyrimidine, allowing for a stepwise and controlled introduction of the desired functionalities.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points towards 4,6-dichloropyrimidine as an ideal starting material. The two chlorine atoms exhibit differential reactivity, enabling a selective mono-amination.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the commercially available 4,6-dichloropyrimidine. The first step is a regioselective amination at the C4 position with ammonia, followed by a second SNAr reaction with cyclopropylamine to displace the remaining chlorine atom.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for nucleophilic aromatic substitution on chloropyrimidines and are optimized for the synthesis of this compound.[2][3]

Step 1: Synthesis of 4-amino-6-chloropyrimidine

Rationale: This initial step introduces the first key functional group. The choice of ammonia and controlled reaction conditions favors mono-substitution at one of the electronically equivalent chlorine atoms of 4,6-dichloropyrimidine.

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of ammonia in the same solvent (2.0-3.0 eq).

-

The reaction mixture is heated in a sealed vessel at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography on silica gel to afford 4-amino-6-chloropyrimidine.

Step 2: Synthesis of this compound

Rationale: The second SNAr reaction introduces the cyclopropyl moiety. The presence of the electron-donating amino group at the C4 position slightly deactivates the pyrimidine ring towards nucleophilic attack. Therefore, a base is typically employed to deprotonate the incoming cyclopropylamine, increasing its nucleophilicity and facilitating the displacement of the remaining chlorine atom.

Procedure:

-

To a solution of 4-amino-6-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopropylamine (1.2-1.5 eq) and a suitable base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq).

-

The reaction mixture is heated to a temperature between 100 and 150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, the mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data

| Technique | Parameter | Expected Value |

| 1H NMR | Chemical Shift (δ) | Aromatic protons, cyclopropyl protons, amine protons |

| (Predicted) | ~8.2 ppm (s, 1H, pyrimidine H2), ~6.0 ppm (s, 1H, pyrimidine H5), ~4.9 ppm (br s, 2H, NH2), ~1.8 ppm (m, 1H, cyclopropyl CH), ~0.9 ppm (m, 2H, cyclopropyl CH2), ~0.6 ppm (m, 2H, cyclopropyl CH2) | |

| 13C NMR | Chemical Shift (δ) | Aromatic carbons, cyclopropyl carbons |

| (Predicted) | ~163 ppm (C4), ~162 ppm (C6), ~157 ppm (C2), ~100 ppm (C5), ~15 ppm (cyclopropyl CH), ~7 ppm (cyclopropyl CH2) | |

| Mass Spec. | m/z | [M+H]+ |

| (ESI+) | (Predicted)[4] | 136.0869 |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Interpretation of Expected Data

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the cyclopropyl group protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. The singlet for the H2 proton will be downfield due to the influence of the two adjacent nitrogen atoms. The H5 proton will appear as a singlet further upfield. The cyclopropyl protons will exhibit complex multiplets in the aliphatic region. The amine protons will likely appear as a broad singlet.

-

13C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. The pyrimidine ring carbons will resonate in the aromatic region, with the carbons attached to nitrogen (C2, C4, C6) appearing at lower field. The cyclopropyl carbons will be observed at high field.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule ([M+H]+) at m/z 136.0869, which corresponds to the molecular formula C7H10N3.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a reliable and scalable method. The outlined characterization workflow, employing modern analytical techniques, ensures the unambiguous confirmation of the structure and purity of the final product. This information will be invaluable to researchers in medicinal chemistry and drug development who are interested in utilizing this promising heterocyclic scaffold.

References

- Sirsat, S., Bobade, D., & Shinde, S. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Heterocyclic Chemistry, 8(1), 1-6.

- Khan, I., Zaib, S., Batool, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475.

- Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(30), 15087-15090.

- Manorama, P., & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Research in Pharmaceutical Sciences, 15(2).

-

PubChemLite. (n.d.). This compound (C7H9N3). Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(cyclopropylmethyl)pyrimidin-4-amine (C8H11N3). Retrieved from [Link]

-

Chemsrc. (2025). 6-(1-Methylcyclopropyl)pyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Global Pharma Technology, 10(08), 346-353.

- Reddy, T. R., Reddy, G. M., & Sridhar, B. (2014). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) Catalyzed (3 + 2) Cycloaddition. Molecules, 19(11), 17937-17951.

- Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475.

- El-Gazzar, A. B. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C7H9N3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 6-cyclopropylpyrimidin-4-amine: A Technical Guide

Introduction

6-cyclopropylpyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core substituted with a cyclopropyl group and an amine, presents a unique combination of rigidity and hydrogen bonding potential, making it a valuable scaffold for the design of targeted therapeutics. A thorough understanding of its molecular structure and properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are grounded in established scientific principles and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound, along with their expected multiplicities and coupling constants (J). These predictions are based on the analysis of similar structures and established chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (pyrimidine) | 8.2 - 8.4 | Singlet (s) | - | 1H |

| H-5 (pyrimidine) | 6.0 - 6.2 | Singlet (s) | - | 1H |

| NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | 2H |

| H-cyclopropyl (methine) | 1.8 - 2.0 | Multiplet (m) | - | 1H |

| H-cyclopropyl (methylene) | 0.9 - 1.1 | Multiplet (m) | - | 2H |

| H-cyclopropyl (methylene) | 0.6 - 0.8 | Multiplet (m) | - | 2H |

Interpretation and Rationale:

-

Pyrimidine Protons: The protons on the pyrimidine ring (H-2 and H-5) are expected to appear as singlets in the aromatic region of the spectrum. The H-2 proton is deshielded due to its proximity to two electronegative nitrogen atoms, hence its downfield chemical shift. The H-5 proton is shielded by the electron-donating amine group at the 4-position, resulting in a more upfield chemical shift.

-

Amine Protons: The amine (NH₂) protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

-

Cyclopropyl Protons: The cyclopropyl protons exhibit complex splitting patterns due to geminal and vicinal coupling, resulting in multiplets. The methine proton, being attached to the pyrimidine ring, is expected to be the most downfield of the cyclopropyl protons. The methylene protons will appear further upfield, in the characteristic region for cyclopropyl groups.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (pyrimidine) | 163 - 165 |

| C-6 (pyrimidine) | 160 - 162 |

| C-2 (pyrimidine) | 155 - 157 |

| C-5 (pyrimidine) | 100 - 102 |

| C-cyclopropyl (methine) | 15 - 17 |

| C-cyclopropyl (methylene) | 8 - 10 |

Interpretation and Rationale:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring show a wide range of chemical shifts. C-4 and C-6, being attached to nitrogen atoms, are significantly deshielded and appear downfield. C-2 is also downfield due to the influence of the two adjacent nitrogen atoms. C-5 is the most shielded of the pyrimidine carbons due to the electron-donating effect of the amine group.

-

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl group are characteristically found in the upfield region of the spectrum. The methine carbon is slightly more downfield than the methylene carbons.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1] DMSO-d₆ is often a good choice for compounds with amine groups as it can slow down proton exchange.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (typically several hundred to a few thousand) will be required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Absorption Bands

The following table lists the predicted characteristic IR absorption frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine | Medium |

| 3100 - 3000 | C-H stretch | Aromatic and Cyclopropyl | Medium to Weak |

| 2980 - 2850 | C-H stretch | Cyclopropyl | Medium to Weak |

| 1640 - 1580 | N-H bend (scissoring) | Primary Amine | Strong |

| 1580 - 1450 | C=N and C=C stretch | Pyrimidine Ring | Strong to Medium |

| 1350 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 1050 - 1000 | Cyclopropyl ring vibrations | Cyclopropane | Medium |

Interpretation and Rationale:

-

N-H Vibrations: The primary amine group will give rise to two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[2][3] A strong N-H bending (scissoring) vibration is expected around 1640-1580 cm⁻¹.[2]

-

C-H Vibrations: C-H stretching vibrations for the pyrimidine ring and the cyclopropyl group will appear in the 3100-3000 cm⁻¹ region.[4] The aliphatic C-H stretches of the cyclopropyl group will also be present slightly below 3000 cm⁻¹.

-

Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will result in a series of strong to medium intensity bands in the 1580-1450 cm⁻¹ region.[5]

-

C-N Stretch: A strong absorption band corresponding to the C-N stretching of the aromatic amine is expected in the 1350-1250 cm⁻¹ region.[2]

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[6][7]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.[8]

-

-

Data Acquisition:

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectral Data

For this compound (C₇H₉N₃), the exact mass and expected ions in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) are presented below.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₀N₃]⁺ | 136.0869 |

| [M+Na]⁺ | [C₇H₉N₃Na]⁺ | 158.0689 |

| [M-H]⁻ | [C₇H₈N₃]⁻ | 134.0724 |

Predicted Fragmentation Pattern:

Under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS, the molecular ion ([M]⁺˙ at m/z 135 for EI, or the protonated molecule [M+H]⁺ at m/z 136 for ESI) is expected to undergo fragmentation. Common fragmentation pathways for pyrimidine derivatives involve cleavage of the ring and loss of small neutral molecules.[9][10][11]

-

Loss of HCN: A common fragmentation pathway for pyrimidine rings is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 109 (from [M+H]⁺).

-

Loss of cyclopropyl group: Cleavage of the bond between the pyrimidine ring and the cyclopropyl group could lead to the loss of a cyclopropyl radical (C₃H₅˙), resulting in a fragment at m/z 95 (from [M]⁺˙).

-

Retro-Diels-Alder type fragmentation: The pyrimidine ring can undergo retro-Diels-Alder type reactions, leading to various smaller fragments.

Experimental Protocol for Direct Infusion ESI-MS

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a pure compound.[12][13]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analysis of small molecules in positive or negative ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Caption: Workflow for direct infusion ESI-MS data acquisition.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides unambiguous confirmation of its chemical structure. The predicted data and detailed protocols outlined in this guide serve as a robust framework for researchers engaged in the synthesis, purification, and application of this important molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable spectroscopic data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Source not further specified].

- (n.d.).

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

-

(n.d.). IR: amines. University of Calgary. Retrieved from [Link]

- Polymer Chemistry Characterization Lab. (n.d.).

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Biotechnology Center. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

- (n.d.). A2589 5-Aminopyrimidine Solvent - 1H-NMR. [Source not further specified].

- Lam, K. S., et al. (2003). Use of Direct-Infusion Electrospray Mass Spectrometry to Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. Applied and Environmental Microbiology, 69(9), 5114-5123.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.

-

(n.d.). Infrared Spectroscopy - CDN. Retrieved from [Link]

- (n.d.). Typical Infrared Absorption Frequencies. Scribd.

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube. Retrieved from [Link]

- CSIRO Publishing. (2004, November 1). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- (2025, August 7). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- (n.d.). CASPRE - 13C NMR Predictor. [Source not further specified].

-

Sambath Baskaran. (2023, September 11). How to Predict NMR in ChemDraw. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- (n.d.). Table of Characteristic IR Absorptions. [Source not further specified].

- (n.d.). FT-IR data of pyrimidine derivatives compounds.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Source not further specified].

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

- (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

- (n.d.). 13C NMR predictor. virtual Chemistry 3D.

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. jascoinc.com [jascoinc.com]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. article.sapub.org [article.sapub.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 13. uib.no [uib.no]

An In-depth Technical Guide to 6-cyclopropylpyrimidin-4-amine: A Key Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-cyclopropylpyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the molecule's fundamental chemical properties, including its molecular formula and weight. It further explores the strategic importance of the aminopyrimidine core and the unique contributions of the cyclopropyl moiety to molecular design and bioactivity. This guide also outlines a generalizable synthetic approach, discusses key applications in the development of targeted therapeutics, and provides essential safety information for laboratory handling. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the design and synthesis of novel bioactive compounds.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative characterized by a cyclopropyl group at the 6-position and an amine group at the 4-position of the pyrimidine ring.

Molecular Formula and Weight

The chemical structure of this compound is defined by the following molecular formula and corresponding weights:

| Identifier | Value | Source |

| Molecular Formula | C₇H₉N₃ | [1] |

| Monoisotopic Mass | 135.07965 Da | [1] |

| Calculated Molecular Weight | 135.17 g/mol | Calculated |

The calculated molecular weight is derived from the atomic weights of the constituent elements: (12.011 * 7) + (1.008 * 9) + (14.007 * 3).

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

-

Selective Monosubstitution: 4,6-Dichloropyrimidine is reacted with a cyclopropylating agent, such as cyclopropylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (THF) at a controlled temperature. This step aims for the selective replacement of one chlorine atom.

-

Purification of Intermediate: The resulting 6-chloro-4-cyclopropylpyrimidine intermediate is isolated and purified using standard techniques such as column chromatography.

-

Amination: The purified intermediate is then subjected to amination. This can be achieved by reacting it with a source of ammonia, such as a solution of ammonia in an alcohol or a sealed-tube reaction with liquid ammonia, often in the presence of a catalyst and at elevated temperatures.

-

Final Product Isolation and Purification: The final product, this compound, is isolated from the reaction mixture and purified, for instance, by recrystallization or chromatography, to yield the desired compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, temperature, and reaction time, for successful implementation.

Applications in Drug Discovery

The this compound scaffold is a valuable building block for the synthesis of a wide range of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The amine group at the 4-position serves as a key attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of related aminopyrimidines and cyclopropylamines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chemically significant molecule with considerable potential in the field of medicinal chemistry. Its structural features, combining the versatile aminopyrimidine core with the beneficial properties of a cyclopropyl group, make it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pyrimidine Nucleus: A Technical Guide to its Discovery, Evolution, and Therapeutic Ascendancy

Abstract

The pyrimidine scaffold, a deceptively simple aromatic heterocycle, stands as a titan in the annals of chemical biology and medicinal chemistry. Its journey from a laboratory curiosity in the 19th century to a cornerstone of modern therapeutics is a testament to the profound interplay between fundamental chemical synthesis, the unraveling of complex biological pathways, and the relentless pursuit of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrimidine and its derivatives. We will traverse the key scientific milestones, from the initial elucidation of its structure to its pivotal role in the genetic code, and culminate in its contemporary status as a privileged scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also insights into the causality behind experimental choices and the evolution of scientific thought that has cemented the pyrimidine core as an indispensable tool in the pharmaceutical armamentarium.

The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine begins not with its isolation, but with its derivatives. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the breakdown products of uric acid.[1] However, the systematic study of this class of compounds had to wait until the late 19th century. A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid.[2] This laid the groundwork for future investigations into this novel heterocyclic system.

The term "pyrimidin" was first coined in 1885 by Pinner, who, a year earlier, had developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2][3] The parent pyrimidine compound itself, however, remained elusive until 1900, when Gabriel and Colman successfully prepared it through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[2]

These early synthetic efforts, while foundational, were often characterized by harsh reaction conditions and limited yields. The Biginelli reaction, first reported in 1891, offered a more convergent and efficient one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, which could then be oxidized to pyrimidines.[4] This reaction remains a fundamental tool in heterocyclic chemistry to this day.

Key Early Milestones in Pyrimidine Synthesis

| Year | Discovery/Method | Significance |

| 1879 | Grimaux's synthesis of barbituric acid | First laboratory synthesis of a pyrimidine derivative.[2] |

| 1884 | Pinner's synthesis of pyrimidine derivatives | Systematic study of pyrimidines begins.[2][3] |

| 1891 | Biginelli Reaction | A classic one-pot, three-component reaction for synthesizing dihydropyrimidinones.[4] |

| 1900 | Gabriel and Colman's synthesis of pyrimidine | First preparation of the parent pyrimidine compound.[2] |

The Biological Revelation: Pyrimidines as the Letters of Life

The true significance of the pyrimidine scaffold was unveiled with the burgeoning field of biochemistry and the discovery of nucleic acids. It was established that pyrimidine derivatives are fundamental components of DNA and RNA, serving as the "letters" of the genetic code.[5][6] Three primary pyrimidine bases are found in nucleic acids: cytosine (C), thymine (T), and uracil (U).[2][5]

These pyrimidine bases form specific hydrogen bonds with their complementary purine bases: cytosine pairs with guanine (G), and thymine (in DNA) or uracil (in RNA) pairs with adenine (A).[2][5][6] This complementary base pairing is the cornerstone of the DNA double helix structure and is essential for the faithful replication and transcription of genetic information.[7]

The Central Dogma and the Role of Pyrimidines

The discovery of the role of pyrimidines in nucleic acids was integral to the formulation of the central dogma of molecular biology, which describes the flow of genetic information within a biological system.

Caption: The flow of genetic information, highlighting the role of pyrimidine bases.

The Antimetabolite Theory: A Paradigm Shift in Drug Discovery

The elucidation of the central role of pyrimidines in nucleic acid biosynthesis paved the way for a revolutionary concept in chemotherapy: the antimetabolite theory.[9] The core idea was that compounds structurally similar to essential metabolites, such as pyrimidines, could interfere with the metabolic pathways that utilize these metabolites.[10] By masquerading as natural pyrimidines, these "antimetabolites" could inhibit key enzymes involved in DNA and RNA synthesis, thereby halting cell growth and division.[10][11]

This concept proved to be particularly powerful in the context of cancer, as cancer cells are characterized by rapid and uncontrolled proliferation, making them highly dependent on the efficient synthesis of nucleic acids.[10] The development of pyrimidine and purine analogs as potential anticancer agents was a direct consequence of this understanding.[9]

The De Novo Pyrimidine Synthesis Pathway: A Key Therapeutic Target

The de novo synthesis pathway, which builds pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine, became a prime target for antimetabolite drugs.[12][13] This multi-step enzymatic pathway is tightly regulated to meet the cell's demand for nucleotides.[13]

Caption: The de novo pyrimidine synthesis pathway and points of therapeutic intervention.

One of the most successful pyrimidine antimetabolites is 5-fluorouracil (5-FU), which was designed to block the enzyme thymidylate synthase, thereby inhibiting the production of thymidine, a crucial component of DNA.[11][14] Other pyrimidine analogs, such as cytarabine and gemcitabine, also function as antimetabolites by interfering with DNA synthesis and repair mechanisms.[14]

The Modern Era: Pyrimidine Derivatives as a Privileged Scaffold in Drug Discovery

The foundational understanding of pyrimidine chemistry and biology has led to an explosion in the development of pyrimidine-based drugs for a vast array of diseases.[15][16] The pyrimidine core is now considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic tractability.[17][18]

Therapeutic Applications of Pyrimidine Derivatives

| Therapeutic Area | Examples of Pyrimidine-Based Drugs | Mechanism of Action (General) |

| Anticancer | 5-Fluorouracil, Gemcitabine, Erlotinib | Inhibition of nucleic acid synthesis, kinase inhibition.[1][11] |

| Antiviral | Zidovudine (AZT), Lamivudine | Inhibition of viral reverse transcriptase.[2][19] |

| Antibacterial | Trimethoprim, Sulfadiazine | Inhibition of folic acid synthesis.[17][19] |

| Antifungal | Flucytosine | Converted to 5-fluorouracil, inhibiting fungal DNA and RNA synthesis.[15] |

| CNS Disorders | Buspirone (anxiolytic with a pyrimidine moiety) | Modulation of neurotransmitter receptors.[20][21] |